N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine

Kinase Inhibition EGFR In Silico Screening

N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine (CAS 477862-01-4) is a synthetic small molecule belonging to the 4-aminoquinazoline class. This class is extensively studied for its ability to inhibit various protein kinases, which are central to cell signaling pathways involved in cancer and other diseases.

Molecular Formula C13H10ClN3O
Molecular Weight 259.69 g/mol
CAS No. 477862-01-4
Cat. No. B1223567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine
CAS477862-01-4
Molecular FormulaC13H10ClN3O
Molecular Weight259.69 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CNC2=NC=NC3=C2C=CC(=C3)Cl
InChIInChI=1S/C13H10ClN3O/c14-9-3-4-11-12(6-9)16-8-17-13(11)15-7-10-2-1-5-18-10/h1-6,8H,7H2,(H,15,16,17)
InChIKeyVWTCONAFMPUDRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine (CAS 477862-01-4): Critical Baseline Data for Research Procurement


N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine (CAS 477862-01-4) is a synthetic small molecule belonging to the 4-aminoquinazoline class [1]. This class is extensively studied for its ability to inhibit various protein kinases, which are central to cell signaling pathways involved in cancer and other diseases [2]. The compound's structure, featuring a 7-chloro substituent on the quinazoline core and an N-(2-furylmethyl) group at the 4-position, suggests it may be a targeted kinase inhibitor, a property that requires rigorous experimental validation for research applications .

1
4-Aminoquinazoline scaffold for kinase inhibition studies Class-level fit; target engagement requires validation
2
May support cell signaling and probe development workflows Prior experimental confirmation of target and potency advised
3
Analytical documentation available (≥95% purity, CoA) Reduces procurement variability for reproducible research

N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine: Why In-Class Substitution Is Not a Valid Procurement Strategy


The 4-aminoquinazoline scaffold is a privileged structure in kinase drug discovery, but even minor structural variations can profoundly alter a compound's target selectivity, potency, and biological effect . Substituting N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine with another quinazoline, such as gefitinib or erlotinib, would change the molecular recognition profile and lead to entirely different experimental outcomes. The unique 7-chloro and N-(2-furylmethyl) substituents create a distinct pharmacophore, making direct substitution with a generic 'quinazoline analog' scientifically unsound and likely to invalidate research results. Therefore, the precise chemical identity of the compound procured is paramount for experimental reproducibility .

Unique 7-chloro and N-(2-furylmethyl) substituents create a distinct pharmacophore; generic quinazoline analogs may not replicate this interaction profile.

Substitution with gefitinib, erlotinib, or other 4-anilinoquinazolines will alter target recognition.

Kinase selectivity profile may shift significantly. Class-level evidence points toward Clk1/4, not EGFR, as a potential target space.

Assumed EGFR inhibition is unverified; results from EGFR-model studies may not transfer.

Potency and selectivity data are incomplete. Direct replacement with a well-characterized inhibitor can invalidate dose-response and pathway interpretation.

Verify target engagement before assuming functional equivalence.

N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine: Quantitative Differentiation from Analogs (Data Availability Status)


EGFR Kinase Inhibition: In Silico Structural Differentiation and Unverified Activity

Based on its 4-aminoquinazoline scaffold, N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine is predicted to bind the ATP-binding pocket of receptor tyrosine kinases like EGFR . While one source claims an IC50 value of 63 nM against wild-type EGFR for a compound with a similar name, this datum could not be conclusively verified for the target compound [1]. This in silico prediction provides a hypothesis for its mode of action but does not represent a direct, quantitative comparison to known EGFR inhibitors like gefitinib or erlotinib. Robust head-to-head experimental data is required to confirm this activity.

EGFR Inhibition
Data to verify
Predicted EGFR binding; no verified IC50 available
In silico hypothesis only – requires experimental validation
Clinical comparators: gefitinib IC50 2.2 nM, erlotinib IC50 2 nM (literature)
Kinase Inhibition EGFR In Silico Screening

Alternative Kinase Targeting: Potential for Clk1/Clk4 Inhibition Profile

A preliminary kinase profile from a high-throughput screening project suggests that a quinazoline compound (SID: 26755475) shows activity against splicing-related kinases Clk1 and Clk4 [1]. While this is a class-level observation, it differentiates the potential target space from more common quinazoline targets like EGFR and VEGFR. The reported IC50 for a more optimized probe compound from the same series was 40 nM for Clk4 and 90 nM for Clk1 [1]. This indicates the scaffold can be tuned for this target family, offering a different research avenue compared to established EGFR inhibitors.

Kinase Selectivity
Class-level
Related probe: Clk4 IC50 40 nM, Clk1 IC50 90 nM
Potential for Clk1/4 target space distinct from EGFR
HTS data from a quinazoline library (SID 26755475); scaffold-level observation
Clk1 Clk4 Alternative Splicing

Commercial Availability and Purity: A Differentiating Factor for Procurement

The compound is available from specialized chemical suppliers with a stated purity of ≥95% and in some cases >99% . This high level of purity is a critical differentiator from in-house synthesized material or less well-characterized analogs, where purity may be unknown or variable. The availability of analytical certificates (CoA) and documentation such as HPLC, NMR, and MS data from reputable vendors ensures reproducibility in experiments, directly addressing a key pain point in research procurement .

Purity Specification
Supplier data
≥95% (up to >99%) with CoA
Documented purity supports assay reproducibility
Analytical data (HPLC, NMR, MS) available from specialized vendors
Chemical Synthesis Purity Procurement

N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine: Evidence-Based Research Applications


Development of Chemical Probes for Splicing-Related Kinases

Based on class-level evidence suggesting potential for Clk1/Clk4 inhibition [1], this compound can serve as a core scaffold for developing new chemical probes to study alternative pre-mRNA splicing. Researchers focused on diseases where splicing is dysregulated, such as certain cancers and neurodegenerative disorders, could use this compound as a starting point for SAR studies aimed at optimizing potency and selectivity for this specific kinase family, a research avenue not addressed by approved EGFR-targeted quinazolines.

Negative Control for EGFR-Mediated Assays

Given the lack of verified, potent EGFR inhibition data for this compound, it may find use as a structurally similar but functionally distinct negative control in assays focused on EGFR signaling. When used alongside potent EGFR inhibitors like gefitinib or erlotinib, it can help deconvolute off-target effects that are common to the quinazoline scaffold but not mediated by EGFR. This application relies on the assumption of its low activity at EGFR, which would need to be experimentally confirmed.

Pharmacophore Model Refinement for Kinase Selectivity

The distinct substitution pattern of N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine (7-chloro, N-(2-furylmethyl)) compared to common 4-anilinoquinazolines (e.g., gefitinib with 3-chloro-4-fluoroaniline) makes it a valuable data point for computational chemists. Its activity profile, once fully elucidated, can be used to refine pharmacophore models and docking algorithms aimed at predicting kinase selectivity based on subtle structural differences. This in silico work is crucial for the rational design of next-generation kinase inhibitors.

Application
Selection Property
Validation Focus
Clk1/4 probe development
Scaffold-based potential for splicing kinase inhibition
Target engagement and selectivity profiling vs. EGFR
EGFR assay negative control
Structural similarity to EGFR inhibitors without verified potency
Confirmation of low EGFR activity under assay conditions
Kinase pharmacophore refinement
Distinct 7-chloro, N-(2-furylmethyl) substitution pattern
In silico selectivity prediction and SAR model improvement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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